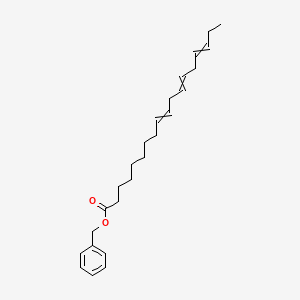
9,12,15-Octadecatrienoic acid, phenylmethyl ester, (9Z,12Z,15Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,12,15-Octadecatrienoic acid, phenylmethyl ester, (9Z,12Z,15Z)-: is a chemical compound that belongs to the class of fatty acid esters. It is derived from 9,12,15-octadecatrienoic acid, commonly known as linolenic acid, which is an essential fatty acid. The phenylmethyl ester form is created by esterifying the carboxyl group of linolenic acid with benzyl alcohol. This compound is characterized by its three conjugated double bonds in the cis configuration, making it a polyunsaturated fatty acid ester.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,12,15-octadecatrienoic acid, phenylmethyl ester, typically involves the esterification of linolenic acid with benzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Linolenic acid+Benzyl alcoholAcid catalyst9,12,15-Octadecatrienoic acid, phenylmethyl ester+Water
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or chromatography to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or hydroperoxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to yield the free acid and benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Epoxides, hydroperoxides.
Reduction: Benzyl alcohol, 9,12,15-octadecatrienol.
Substitution: Linolenic acid, benzyl alcohol.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of various polyunsaturated fatty acid derivatives. It is also used in studies involving the reactivity of conjugated double bonds.
Biology: In biological research, this compound is used to study the effects of polyunsaturated fatty acids on cell membranes and signaling pathways.
Industry: In the industrial sector, it is used in the production of biodegradable polymers and as a plasticizer in the manufacture of flexible plastics.
作用机制
The biological activity of 9,12,15-octadecatrienoic acid, phenylmethyl ester, is primarily due to its polyunsaturated nature. The compound can integrate into cell membranes, affecting their fluidity and function. It can also act as a precursor to bioactive lipid mediators, such as prostaglandins and leukotrienes, which are involved in inflammatory and immune responses. The molecular targets include enzymes such as cyclooxygenases and lipoxygenases, which catalyze the formation of these lipid mediators.
相似化合物的比较
- 9,12,15-Octadecatrienoic acid, methyl ester (Methyl linolenate)
- 9,12,15-Octadecatrienoic acid, ethyl ester (Ethyl linolenate)
- 9,12,15-Octadecatrienoic acid (Linolenic acid)
Comparison:
- Methyl and Ethyl Esters: These esters are similar in structure but differ in the alkyl group attached to the ester. They have similar reactivity but may differ in their physical properties such as boiling point and solubility.
- Linolenic Acid: The free acid form is more reactive in terms of esterification and other carboxyl group-related reactions. The ester forms are more stable and less prone to oxidation.
The uniqueness of 9,12,15-octadecatrienoic acid, phenylmethyl ester, lies in its phenylmethyl ester group, which can impart different solubility and reactivity characteristics compared to the methyl and ethyl esters.
属性
CAS 编号 |
77509-02-5 |
|---|---|
分子式 |
C25H36O2 |
分子量 |
368.6 g/mol |
IUPAC 名称 |
benzyl octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C25H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22-23H2,1H3 |
InChI 键 |
XOMBABWFKFXLII-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate](/img/structure/B14431892.png)

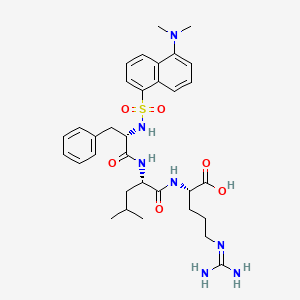

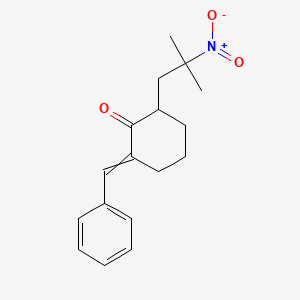

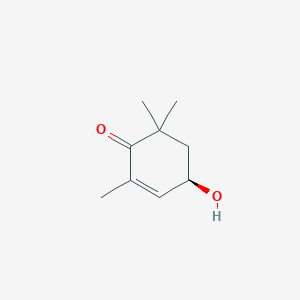
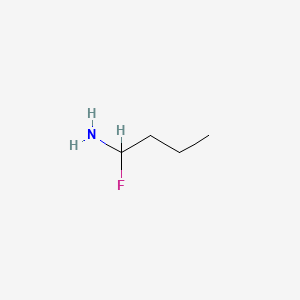
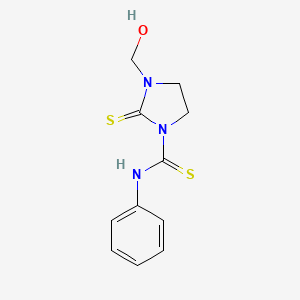

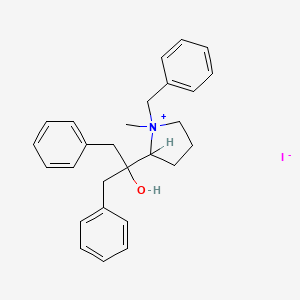
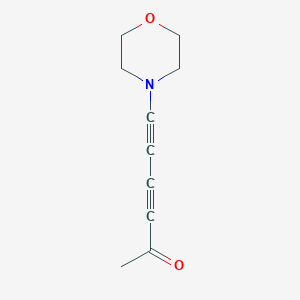
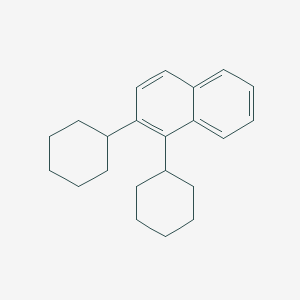
![3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B14431972.png)
